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Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical
signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation,
survival, and differentiation through the RAS-MAPK pathway has made it an attractive, albeit
challenging, drug target. This technical guide provides a comprehensive overview of the
discovery and development of SHP836, an allosteric inhibitor of SHP2. We will delve into the
initial high-throughput screening that identified this novel compound, its mechanism of action,
and its characterization through various biochemical and cellular assays. Detailed experimental
protocols and quantitative data are presented to offer a practical resource for researchers in the
field. Furthermore, we explore the structural basis of its interaction with SHP2 and its place in
the evolution of more potent SHP2 inhibitors.

Introduction: SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key transducer
of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the
RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of SHP2 activity, often
through gain-of-function mutations, is implicated in various human cancers and developmental
disorders like Noonan syndrome. The phosphatase activity of SHP2 is tightly regulated by its
two N-terminal SH2 domains, which maintain the protein in a closed, auto-inhibited
conformation. Upon cellular stimulation, these SH2 domains bind to specific phosphotyrosine
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residues on activated RTKs or their docking proteins, leading to a conformational change that
opens the catalytic site and activates SHP2. This activation potentiates signaling through the
RAS-MAPK pathway, promoting cell growth and survival. The critical role of SHP2 in oncogenic
signaling has made it a high-priority target for therapeutic intervention.

Discovery of SHP836: A High-Throughput Screening
Hit

SHP836 was identified by Novartis through a high-throughput screening (HTS) campaign
aimed at discovering allosteric inhibitors of SHP2.[1] This screening effort was designed to
identify compounds that could stabilize the auto-inhibited conformation of SHP2, a novel

approach to circumvent the challenges associated with targeting the highly conserved and
charged active site of protein tyrosine phosphatases.

The screening cascade involved a fluorescence-based enzymatic assay using the full-length
SHP2 protein.[1][2] To enrich for allosteric inhibitors, active compounds were subsequently
tested against the isolated SHP2 protein tyrosine phosphatase (PTP) domain. Compounds that
showed inhibitory activity against the full-length enzyme but not the isolated PTP domain were
prioritized as potential allosteric modulators.[1] SHP836 emerged from this screen as a
validated hit that exhibited the desired biochemical profile of an allosteric inhibitor.[3]

Logical Flow of the HTS Campaign
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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